![molecular formula C8H7NO2 B1612025 5-Methoxybenzo[d]isoxazole CAS No. 39835-06-8](/img/structure/B1612025.png)

5-Methoxybenzo[d]isoxazole

Overview

Description

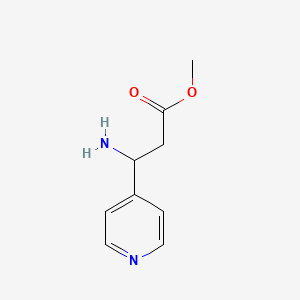

“5-Methoxybenzo[d]isoxazole” is a chemical compound with the molecular formula C8H7NO2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

Isoxazole and its derivatives are synthesized using various techniques. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures, there is a growing interest in developing alternate metal-free synthetic routes .

Molecular Structure Analysis

The molecular weight of “this compound” is 149.15 . The structure of the molecule can be represented by the SMILES notation: COC1=CC2=C (C=C1)ON=C2 .

Chemical Reactions Analysis

Isoxazole derivatives, including “this compound”, are synthesized through various reactions. The 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents are two main reactions leading to the construction of the isoxazole ring .

Physical And Chemical Properties Analysis

“this compound” is a compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . More specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

- Inhibitors of Catechol O-methyltransferase : Derivatives of 5-Methoxybenzo[d]isoxazole have been studied as potential inhibitors of rat liver catechol O-methyltransferase, which is significant in medicinal chemistry (Borchardt, Huber, & Houston, 1982).

- Anticancer Properties : Isoxazole derivatives of this compound have shown anti-cancer activity against various cancer cell lines, indicating their potential in cancer treatment (Kumbhare et al., 2014).

- Cholinesterase Inhibitors : S-alkylated derivatives have been evaluated as cholinesterase inhibitors, potentially useful in treating neurodegenerative diseases (Arfan et al., 2018).

Agriculture and Environmental Science

- Herbicide Metabolism in Agriculture : Studies have explored the soil metabolism of isoxaben, a derivative of this compound, in winter wheat crops, providing insights into the environmental impact of herbicides (Rouchaud et al., 1993).

- Anticorrosion Agents : Isoxazolidine derivatives have been investigated as anticorrosion agents for steel in acidic environments, demonstrating the material science applications of these compounds (Alhaffar et al., 2018).

Organic and Materials Chemistry

- Synthesis of Functional Derivatives : Research on synthesizing functional isoxazole and isothiazole derivatives from this compound-related compounds has expanded the range of organic compounds available for various applications (Dikusar et al., 2016).

- Electrophilic Reactivity Studies : The electrophilic reactivity of this compound derivatives has been kinetically investigated, contributing to the understanding of reaction mechanisms in organic chemistry (Cottyn et al., 2009).

Mechanism of Action

Future Directions

Isoxazole and its derivatives, including “5-Methoxybenzo[d]isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing more eco-friendly synthetic strategies and exploring the potential biological applications of these compounds .

properties

IUPAC Name |

5-methoxy-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-10-7-2-3-8-6(4-7)5-9-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLJFHFYIHBFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597452 | |

| Record name | 5-Methoxy-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39835-06-8 | |

| Record name | 5-Methoxy-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose](/img/structure/B1611945.png)

![(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1611947.png)

![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B1611954.png)

![2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611955.png)